molecular formula C10H10N2OS B012119 Benzothiazole, 7-acetamido-2-methyl- (6CI) CAS No. 103037-97-4

Benzothiazole, 7-acetamido-2-methyl- (6CI)

Cat. No.: B012119
CAS No.: 103037-97-4
M. Wt: 206.27 g/mol
InChI Key: YHWBPXRJKKUMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,3-benzothiazol-7-yl)acetamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl group at the second position and an acetamide group at the seventh position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with acetic anhydride in the presence of a catalyst such as piperidine. The reaction typically takes place in an ethanol solvent under reflux conditions. Another approach involves the cyclization of thioamide with acetic acid or acyl chlorides under acidic conditions .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including N-(2-methyl-1,3-benzothiazol-7-yl)acetamide, often employs one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction time. These methods are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In medicinal applications, it may interact with cellular receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(1,3-benzothiazol-2-yl)acetamide
  • N-(2-methyl-1,3-benzothiazol-2-yl)acetamide

Uniqueness

N-(2-methyl-1,3-benzothiazol-7-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the second position and the acetamide group at the seventh position of the benzothiazole ring enhances its stability and reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6(13)11-8-4-3-5-9-10(8)14-7(2)12-9/h3-5H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWBPXRJKKUMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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